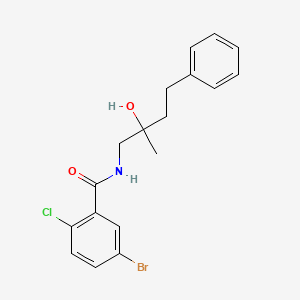
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” is a complex organic compound. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The compound also has bromine and chlorine substituents, which can significantly affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the halogen substituents and the 2-hydroxy-2-methyl-4-phenylbutyl group could influence its shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide core is known to undergo reactions such as hydrolysis and reduction . The halogen substituents could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Heterocyclic Ring System Synthesis
5H-Alkyl-2-phenyl-oxazol-4-ones, which share structural similarities with 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, have been identified as valuable building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. These compounds are prepared through microwave-assisted cyclization and have applications in synthesizing various chemically and biologically relevant molecules, showing the importance of such structures in organic synthesis (Trost, Dogra, & Franzini, 2004).
Antipathogenic Activity
Research has explored the antipathogenic activities of thiourea derivatives, including compounds with structural elements similar to the subject chemical. These studies demonstrate the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties, highlighting their importance in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Intramolecular Hydrogen Bond Analysis
The intramolecular hydrogen bonding of 2-hydroxy-benzamides has been extensively analyzed, providing insights into the structural and electronic properties of such compounds. This research is critical for understanding the chemical behavior and reactivity of molecules containing benzamide groups and their derivatives, relevant to this compound (Kawski, Kochel, Perevozkina, & Filarowski, 2006).
Antiviral and Antiretroviral Activity
Compounds structurally related to the subject chemical have shown antiviral and antiretroviral activities, particularly against retroviruses. This research opens avenues for the development of new therapeutic agents targeting viral infections, showcasing the biomedical relevance of such chemical structures (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Benzofuran Analogues Synthesis
The synthesis of benzofuran analogues from 5-bromosalicylaldehyde demonstrates the chemical versatility of bromine-substituted compounds. These analogues have been evaluated for their antimicrobial and pharmacological activities, indicating the potential of such structures in drug discovery and development (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(23,10-9-13-5-3-2-4-6-13)12-21-17(22)15-11-14(19)7-8-16(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLLXAVQFFZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

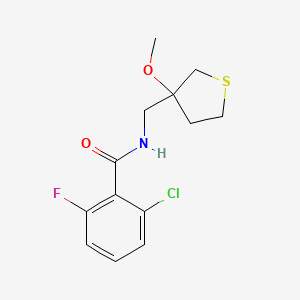
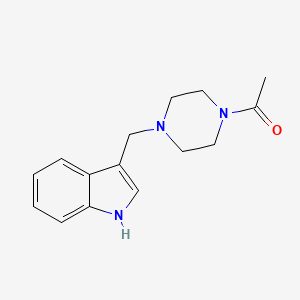


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)
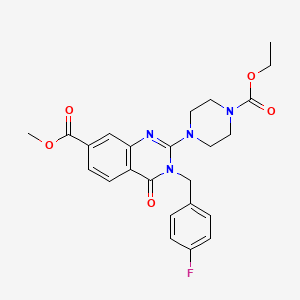
![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)
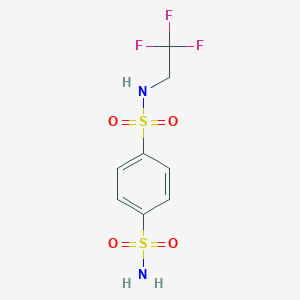
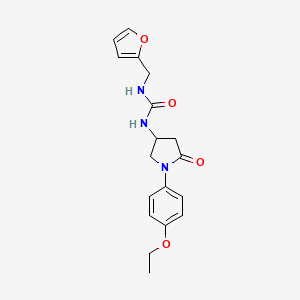
![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/no-structure.png)
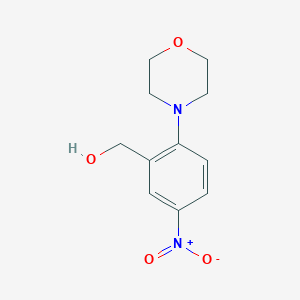
![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)